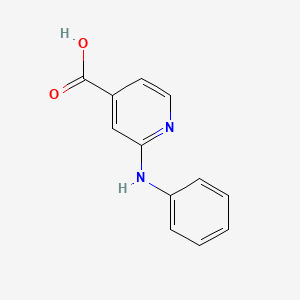

2-Anilinoisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilinopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRCPZQBVMUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651388 | |

| Record name | 2-Anilinopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019461-36-9 | |

| Record name | 2-(Phenylamino)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019461-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilinopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Anilinonicotinic Acid and Its Derivatives

Classical and Modified Ullmann's Condensation Approaches

The Ullmann condensation is a traditional and widely utilized method for the synthesis of 2-anilinonicotinic acids. nih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide, in this case, 2-chloronicotinic acid, with an aniline (B41778) derivative. researchgate.netwikipedia.org However, classical Ullmann reactions often necessitate harsh conditions, such as high temperatures and the use of high-boiling polar solvents. wikipedia.orgwikipedia.org

Optimization of Reaction Conditions: Catalyst and Solvent Effects on Yields

The efficiency of the Ullmann condensation is highly dependent on the choice of catalyst and solvent. Traditionally, stoichiometric amounts of copper were used, but modern methods have shifted towards using catalytic amounts of copper salts, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)2), often in conjunction with ligands to improve solubility and reactivity. wikipedia.orgiitk.ac.innumberanalytics.com

Research has demonstrated that the selection of the solvent plays a critical role in the reaction's success. High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF), nitrobenzene, and N-methylpyrrolidone (NMP) are commonly employed to facilitate the reaction, which often requires temperatures exceeding 200°C. researchgate.netwikipedia.orgiitk.ac.in The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, has also been explored as a greener alternative, allowing the reaction to proceed under milder conditions (60–100°C) in the absence of additional ligands. nih.gov

The optimization of these conditions is crucial for maximizing the yield of 2-anilinonicotinic acid derivatives. For instance, studies have systematically varied the catalyst, base, and solvent to identify the most effective combination for specific substrates. nih.govmdpi.com

Table 1: Effect of Catalyst and Solvent on the Ullmann Condensation of 2-Chloronicotinic Acid and Aniline

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI | DMF | 150 | Moderate | researchgate.net |

| Cu Powder | Xylene | >200 | Average | researchgate.net |

| CuI | Choline Chloride/Glycerol | 60-100 | up to 98% | nih.gov |

| CuBr | Water (with ligand) | 100 | Good | nih.gov |

Influence of Substituents on Amination Efficiency

The electronic nature and position of substituents on both the aniline and the nicotinic acid ring significantly impact the efficiency of the Ullmann amination. Electron-donating groups on the aniline ring generally enhance its nucleophilicity, leading to higher yields and faster reaction rates. nih.gov Conversely, electron-withdrawing groups on the aniline can decrease its reactivity. nih.gov

On the other hand, electron-withdrawing groups on the aryl halide, such as the carboxylic acid group in 2-chloronicotinic acid, activate the ring towards nucleophilic attack, facilitating the condensation. stackexchange.commdpi.com The position of these substituents also plays a crucial role. Ortho-substituents on the aniline can introduce steric hindrance, which may impede the amination process and reduce yields. nih.govrsc.org Theoretical investigations using Hammett σ parameters have provided a quantitative understanding of these substituent effects on the activation energies of non-catalyzed amination reactions. nih.govacs.org

Table 2: Influence of Aniline Substituents on Yield in the Synthesis of 2-Anilinonicotinic Acid Derivatives

| Aniline Substituent | Position | Electronic Effect | Yield (%) | Reference |

|---|---|---|---|---|

| -OCH3 | para | Donating | High | nih.gov |

| -NO2 | para | Withdrawing | Low | nih.govstackexchange.com |

| -CH3 | ortho | Donating | Reduced (Steric Hindrance) | nih.gov |

| -Cl | ortho | Withdrawing | Substantially Reduced | nih.gov |

Challenges and Side Reactions in Ullmann's Protocols

Despite its utility, the Ullmann condensation is not without its challenges. One of the primary side reactions is homocoupling, where two molecules of the aryl halide react with each other to form a biaryl product. iitk.ac.in Another potential side reaction is the reduction of the aryl halide to an arene. researchgate.net

Decarboxylation of the nicotinic acid starting material or product can also occur, particularly under the high temperatures often required for the reaction. organic-chemistry.orgnih.govacs.org This leads to the formation of pyridine (B92270) derivatives lacking the desired carboxylic acid functionality. Furthermore, the reaction can be sensitive to air and moisture, necessitating careful control of the reaction environment. iitk.ac.in The formation of copper halide byproducts can also complicate the purification of the desired 2-anilinonicotinic acid. iitk.ac.in

Green Chemistry Innovations in Synthesis

In response to the environmental concerns associated with traditional synthetic methods, there has been a significant push towards developing greener approaches for the synthesis of 2-anilinonicotinic acid and its derivatives. acs.orgresearchgate.net These innovations focus on reducing or eliminating the use of hazardous substances, such as toxic solvents and heavy metal catalysts. dntb.gov.uaresearchgate.net

Catalyst-Free Amination Protocols

A significant advancement in the green synthesis of 2-anilinonicotinic acids is the development of catalyst-free amination protocols. researchgate.netresearchgate.netnih.gov These methods often rely on nucleophilic aromatic substitution (SNAr) reactions under specific conditions that obviate the need for a metal catalyst. researchgate.net

One successful approach involves conducting the reaction in high-temperature water, which can act as both a solvent and a promoter for the reaction. dntb.gov.ua Microwave irradiation has also been effectively employed to accelerate the reaction, often in the presence of a base like potassium carbonate and using water as the medium. acs.org These catalyst-free methods are not only more environmentally friendly but can also simplify the purification process by eliminating the need to remove a metal catalyst.

Solvent-Free Reaction Environments

Another key aspect of green chemistry is the move towards solvent-free reaction conditions. researchgate.netnih.govd-nb.info This approach, often referred to as solid-state or mechanochemical synthesis, involves the direct reaction of the solid reactants, typically with mechanical grinding or milling. nih.govbeilstein-journals.orgchemistryviews.org

The synthesis of 2-anilinonicotinic acid derivatives has been successfully achieved under solvent-free conditions by heating a mixture of 2-chloronicotinic acid and the corresponding aniline derivative. researchgate.netresearchgate.net In some cases, a catalytic amount of a substance like boric acid can be used to facilitate the reaction. d-nb.infonih.gov These solvent-free methods offer numerous advantages, including reduced waste, operational simplicity, and often shorter reaction times with excellent yields. researchgate.netd-nb.info

Table 3: Comparison of Conventional and Green Synthetic Approaches for 2-Anilinonicotinic Acid

| Method | Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Classical Ullmann | Copper | DMF, Xylene | High Temperature (>150°C) | Well-established | researchgate.net |

| Catalyst-Free | None | Water | High Temperature/Microwave | Environmentally friendly, simplified purification | dntb.gov.uaresearchgate.net |

| Solvent-Free | None or Boric Acid | None | Heating/Milling | Reduced waste, operational simplicity, high yields | researchgate.netd-nb.info |

Microwave-Assisted Synthesis in Aqueous Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comresearchgate.net The use of water as a solvent in these reactions aligns with the principles of green chemistry, minimizing the use of volatile and often toxic organic solvents. matanginicollege.ac.in

A notable application of this technology is the catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation. researchgate.net This method provides a simple, efficient, and environmentally friendly route to a variety of 2-arylaminonicotinic acids. The reaction between 2-chloronicotinic acid and various anilines is carried out in the presence of potassium carbonate as a base, with water serving as the reaction medium. researchgate.net This approach has been successfully applied to synthesize numerous derivatives in good to excellent yields within a short reaction time of 15 to 120 minutes. researchgate.net

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This rapid energy transfer can significantly reduce reaction times and improve yields. For instance, the synthesis of 2-arylaminonicotinic acids, which are recognized as nonsteroidal anti-inflammatory drugs, benefits greatly from this approach. researchgate.net

Table 1: Microwave-Assisted Synthesis of 2-Arylaminonicotinic Acids

| Aniline Derivative | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 15-120 | Good to Excellent | researchgate.net |

| Substituted Anilines | 15-120 | Good to Excellent | researchgate.net |

Hydrothermal Synthetic Pathways

Hydrothermal synthesis offers another green and efficient method for the preparation of 2-(arylamino)nicotinic acids. This technique involves carrying out chemical reactions in water at high temperatures and pressures, typically in a sealed vessel called an autoclave. nih.govscispace.com

In the context of 2-anilinoisonicotinic acid synthesis, hydrothermal conditions have been employed for the amination of 2-chloronicotinic acid with various aromatic amine derivatives. researchgate.net The reaction is typically conducted at temperatures ranging from 150 to 180 °C with potassium carbonate serving as the base. researchgate.net This method has proven to be practical and environmentally friendly, affording the desired products in moderate to excellent yields, with some reaching up to 98%. researchgate.net

Hydrothermal synthesis is particularly advantageous for its ability to promote reactions that might otherwise require harsh conditions or catalysts. The unique properties of water at elevated temperatures and pressures, such as lower viscosity and higher diffusivity, can enhance reaction rates and selectivity. menchelab.commdpi.com

Exploration of Precursor Reactivity in Derivatization

The synthesis of diverse derivatives of this compound relies on the reactivity of key precursors, primarily 2-chloronicotinic acid and various substituted anilines. Understanding the factors that influence these reactions is crucial for optimizing synthetic routes and accessing a wide range of molecular structures.

Amination of 2-Chloronicotinic Acid Substrates

The amination of 2-chloronicotinic acid is a fundamental step in the synthesis of 2-anilinonicotinic acid and its analogs. This reaction involves the nucleophilic aromatic substitution of the chlorine atom by an amino group. The reactivity of the 2-chloronicotinic acid substrate is significantly influenced by the presence of the carboxylic acid group, which is a strongly electron-withdrawing group. d-nb.info This group activates the halogen at the ortho position, facilitating the nucleophilic attack. d-nb.info

Several methods have been developed for this amination process. While traditional Ullmann condensation reactions have been used, they often require stoichiometric amounts of copper catalysts and non-green solvents, resulting in moderate yields and long reaction times. researchgate.net More recent and improved methods have focused on catalyst-free and solvent-free conditions or the use of environmentally benign solvents like water. researchgate.netnih.gov For instance, a highly efficient, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, yielding a variety of products in short reaction times (15–120 minutes) with good to excellent yields. nih.gov

The nature of the amine also plays a critical role. The reaction of 2-chloronicotinic acid with various aniline derivatives has been extensively studied. researchgate.netd-nb.infogoogle.com The electronic properties of the substituents on the aniline ring can significantly impact the reaction outcome.

Condensation with Substituted Anilines and Primary Aromatic Amines

The condensation of 2-chloronicotinic acid with substituted anilines and primary aromatic amines is a versatile method for generating a library of 2-anilinonicotinic acid derivatives. researchgate.netresearchgate.netd-nb.infogoogle.comvdoc.pub The Ullmann condensation is a classic example of this transformation, although modifications have been made to improve its efficiency and environmental footprint. researchgate.net

Research has shown that electron-donating substituents on the aromatic ring of the aniline generally improve the yield of the nucleophilic aromatic substitution, while electron-withdrawing groups tend to decrease the yield. nih.gov The position of the substituent also matters; ortho-substituents, particularly electron-withdrawing ones, can significantly reduce the yield due to steric hindrance. nih.gov

For example, a study on the solvent-free synthesis of flunixin (B1672893) and other 2-(arylamino)nicotinic acid derivatives using boric acid as a catalyst demonstrated good to excellent yields for the reaction of various aniline derivatives with 2-chloronicotinic acid. d-nb.info The reaction conditions were optimized to a molar ratio of 2:1 for the aniline derivative to 2-chloronicotinic acid at 120 °C. d-nb.info

Table 2: Effect of Aniline Substituents on Condensation with 2-Chloronicotinic Acid

| Substituent on Aniline | Effect on Yield | Reference |

|---|---|---|

| Electron-donating | Improves yield | nih.gov |

| Electron-withdrawing | Decreases yield | nih.gov |

| Ortho electron-withdrawing | Substantially reduces yield | nih.gov |

Synthetic Routes to Hydrazide Derivatives

Hydrazide derivatives of 2-anilinonicotinic acid represent an important class of compounds with potential biological activities. researchgate.net The synthesis of these derivatives typically involves the conversion of the carboxylic acid group of 2-anilinonicotinic acid into a hydrazide.

A common synthetic pathway involves the initial synthesis of the 2-anilinonicotinic acid, which is then converted to its corresponding ester. The ester is subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired hydrazide. nih.gov For instance, a series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net

Another approach involves the synthesis of nicotinic acid hydrazides which can then be further modified. For example, nicotinic acid hydrazides have been prepared in high yields (79-90%) through the hydrazinolysis of the corresponding ester derivatives with refluxing hydrazine hydrate. nih.gov These hydrazides can then serve as precursors for the synthesis of more complex derivatives, such as Schiff bases, by condensation with various aldehydes and ketones. nih.govbenthamopenarchives.com

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of 2-Anilinonicotinic Acid Structures

The flexibility of the 2-anilinonicotinic acid molecule allows it to adopt various spatial arrangements, or conformations. These conformations are critical in determining the types of intermolecular interactions that can occur.

Computational studies, such as those using density functional theory (DFT), are instrumental in identifying the most stable conformations of 2-anilinonicotinic acid. rsc.orgnih.gov These theoretical calculations help to understand the energetic landscape of the molecule and predict which conformations are most likely to be observed in the solid state. rsc.orgnih.gov For instance, studies have shown that 2-anilinonicotinic acids can exist in either a near-planar conformation or a twisted conformation, where the two aromatic rings are non-planar. acs.org The stability of these conformers is influenced by factors like intramolecular hydrogen bonding and steric hindrance. acs.orgmdpi.com

Exploration of Isomerization and Synthon Generation

Structural isomerization, the process of rearranging atoms to form isomers, has a profound impact on the supramolecular chemistry of anilinonicotinic acids, leading to the formation of new and predictable patterns of intermolecular interactions known as synthons.

The strategic relocation of the aniline (B41778) group on the nicotinic acid ring to positions 6 or 4 results in the formation of 6-anilinonicotinic acids and 4-anilinonicotinic acids, respectively. rsc.orgacs.org This structural modification significantly alters the electronic and steric environment of the molecule, thereby influencing its crystal packing and the types of synthons it can form. rsc.orgacs.org The synthesis of these isomers from 2-chloronicotinic acid and the corresponding anilines allows for a systematic investigation into how isomeric changes affect solid-state structures. nih.govresearchgate.net

A key consequence of isomerization is the creation of novel supramolecular synthons. In 6-anilinonicotinic acids, a new "acid-aminopyridine" synthon is observed. acs.orgacs.org This involves a hydrogen bond between the carboxylic acid of one molecule and the pyridine (B92270) nitrogen and amino group of a neighboring molecule. acs.org

Conversely, in 4-anilinonicotinic acids, isomerization leads to the formation of a "carboxylate-pyridinium NH" synthon. rsc.orgrsc.org This is a result of intramolecular proton transfer from the carboxylic acid to the pyridine nitrogen, creating a zwitterion. rsc.orgrsc.org The resulting hydrogen bond forms between the carboxylate group of one molecule and the pyridinium (B92312) NH of another. rsc.org Theoretical calculations suggest that this new synthon is stabilized by a stronger hydrogen bond compared to more conventional synthons. rsc.orgrsc.org

Notably, the isomerization of 2-anilinonicotinic acid to its 4- and 6-isomers leads to the disappearance of commonly observed synthons. rsc.orgacs.orgacs.org In 2-anilinonicotinic acid itself, there is a competition between the "acid-acid homosynthon" (where two carboxylic acid groups from adjacent molecules form a dimer) and the "acid-pyridine heterosynthon" (where the carboxylic acid of one molecule hydrogen bonds to the pyridine nitrogen of another). acs.orguky.edursc.org Statistically, the acid-pyridine heterosynthon is often favored. acs.orgacs.org However, upon isomerization to 6-anilinonicotinic acid and 4-anilinonicotinic acid, neither of these conventional synthons are observed in the crystal structures. rsc.orgacs.orgacs.orgresearchgate.net

The formation of zwitterions in 4-anilinonicotinic acids is directly linked to the difference in the acidity constants (ΔpKa) of the carboxylic acid and the pyridinium nitrogen. rsc.orgrsc.org Isomerization to the 4-position significantly increases the basicity of the pyridine nitrogen, leading to a much larger ΔpKa value compared to 2- and 6-anilinonicotinic acids. rsc.org This large ΔpKa facilitates the transfer of a proton from the carboxylic acid to the pyridine nitrogen, resulting in the formation of a zwitterion. rsc.orgrsc.orgchemguide.co.uk The pKa rule generally states that a salt (or zwitterion) is likely to form when the ΔpKa between the acid and base is greater than 3. mdpi.com The intramolecular proton transfer in 4-anilinonicotinic acids is a clear example of this principle, which in turn dictates the formation of the unique carboxylate-pyridinium NH synthon. rsc.orgmdpi.com

| Compound Family | Observed Primary Synthon | Conventional Synthons (Absent) | Driving Factor |

| 2-Anilinonicotinic Acids | Acid-acid homosynthon or Acid-pyridine heterosynthon | - | Conformational flexibility, substituent effects acs.orgacs.orgacs.org |

| 6-Anilinonicotinic Acids | Acid-aminopyridine | Acid-acid homosynthon, Acid-pyridine heterosynthon | Structural Isomerization acs.orgacs.org |

| 4-Anilinonicotinic Acids | Carboxylate-pyridinium NH | Acid-acid homosynthon, Acid-pyridine heterosynthon | Increased ΔpKa, Zwitterion formation rsc.orgrsc.org |

Crystal Engineering and Solid-State Characteristics

The solid-state properties of 2-anilinoisonicotinic acid are a direct consequence of its crystal engineering, encompassing polymorphism, molecular packing, and the intricate network of intermolecular interactions.

This compound and its derivatives are known to exhibit polymorphism, the ability to exist in multiple crystalline forms. researchgate.net For 2-(phenylamino)nicotinic acid, four polymorphic forms (α, β, γ, and δ) have been identified, which arise from differences in the degree of conjugation between the two aromatic rings, classifying them as conformational polymorphs. researchgate.net These polymorphs can be obtained by crystallization under different conditions. researchgate.net The α and β forms feature the acid-acid homosynthon, while the γ and δ forms are characterized by the acid-pyridine heterosynthon. researchgate.net The α form is considered the most thermodynamically stable at room temperature. researchgate.net

The formation of hydrates has also been observed in related systems, which can significantly alter the physicochemical properties of the compound. ugr.es

The molecular packing in the crystals of this compound derivatives is dictated by the interplay of various intermolecular forces. In one polymorph of 2-[phenyl(propyl)amino]nicotinic acid, the crystal structure is based on hydrogen-bonded four-molecule assemblies. uky.edu This unique arrangement consists of two pairs of conformers, where one pair forms an acid-acid dimer, which is then flanked by the other two conformers through acid-pyridine heterosynthons. uky.edu

In another polymorph of the same compound, the molecules arrange into hydrogen-bonded chains sustained by the acid-pyridine heterosynthon. uky.eduacs.org These chains then propagate in alternating directions. uky.edu The analysis of crystal packing reveals how subtle changes in molecular conformation can lead to vastly different supramolecular architectures.

The primary intermolecular hydrogen bonding motifs in 2-anilinoisonicotinic acids are the R2 2(8) motif of the acid-acid homodimer and the C(6) chain motif of the acid-pyridine heterosynthon. uky.edu The formation of these motifs is directly linked to the molecular conformation. acs.orgfigshare.com A more planar conformation tends to favor the formation of the acid-acid homosynthon, while a twisted conformation, often induced by steric hindrance, promotes the acid-pyridine heterosynthon. uky.eduacs.org

The introduction of electron-withdrawing groups on the phenyl ring can enforce the molecule's π-conjugation, leading to a more planar conformation and the exclusive formation of the acid-acid homosynthon. acs.org Conversely, introducing bulky substituents can disrupt this planarity, favoring the acid-pyridine heterosynthon. uky.eduresearchgate.net

The size of substituents on the aniline ring has a predictable impact on the crystallization behavior and the resulting supramolecular synthon. researchgate.net Introducing bulky functional groups to the aniline ring can create steric repulsion, which disfavors the planar conformation required for the formation of the acid-acid homosynthon. researchgate.net As a result, the acid-pyridine heterosynthon becomes the preferred motif in the crystal structures of these substituted derivatives. uky.eduresearchgate.net This provides a clear strategy for controlling the supramolecular assembly in the solid state through targeted chemical modification. researchgate.net

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-anilinoisonicotinic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive map of the molecular connectivity and environment can be constructed.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the aniline (B41778) ring, the amine (N-H) group, and the carboxylic acid (O-H) group.

The spectrum would typically be interpreted by considering the chemical shift (δ), integration, and spin-spin coupling of the signals.

Aromatic Protons (Pyridine and Aniline Rings): These protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific shifts of the three protons on the pyridine ring and the five protons on the aniline ring will differ based on their position relative to the nitrogen atom and the bulky substituent groups, which alter the local electronic environments.

Amine Proton (N-H): The proton on the secondary amine group is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature, but typically appears in the range of 5.0-8.0 ppm.

Carboxylic Acid Proton (O-H): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a very broad singlet far downfield, often above 10.0 ppm. Its position is also highly dependent on the solvent and concentration. libretexts.org

The coupling patterns (splitting) between adjacent protons are crucial for assigning specific protons to their positions on the rings, thus confirming the substitution pattern of the molecule.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (OH ) | > 10.0 | Broad Singlet |

| Aromatic (H -Ar) | 6.5 - 9.0 | Doublet, Triplet, Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap and provides clear data for each carbon.

Carboxylic Carbonyl Carbon (C=O): This carbon is significantly deshielded and is expected to resonate at the far downfield end of the spectrum, typically in the range of 165-185 ppm.

Aromatic Carbons (C-Ar): The eight carbon atoms of the pyridine and aniline rings will appear in the aromatic region, generally between 110 and 160 ppm. The carbons directly attached to the nitrogen atoms or the carboxylic acid group (quaternary carbons) will show distinct chemical shifts compared to those bearing hydrogen atoms. The specific shifts help confirm the points of attachment between the rings and the functional groups.

Quaternary Carbons: The carbon atoms at the points of substitution (C2 and C4 on the pyridine ring, and the aniline C1) will have characteristic shifts and are often identifiable by their lower intensity compared to protonated carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C =O) | 165 - 185 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms within a molecule. Although less sensitive than ¹H or ¹³C NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, it is a powerful tool for probing the electronic environment of nitrogen. nih.gov

This compound contains two distinct nitrogen atoms: the pyridine ring nitrogen and the secondary amine (anilino) nitrogen. These two atoms are expected to have significantly different ¹⁵N chemical shifts.

Pyridine Nitrogen: Pyridine-like nitrogens are sp²-hybridized and are generally deshielded. Their chemical shifts typically fall in the range of 230 to 330 ppm (relative to CH₃NO₂). acs.orgscience-and-fun.de The exact shift would be influenced by the electron-donating anilino group and the electron-withdrawing carboxylic acid group on the ring.

Anilino Nitrogen: The nitrogen atom of the aniline group is sp²-hybridized but is a secondary amine. Its chemical shift is expected in the range typical for anilines, which is considerably more shielded than pyridine nitrogens. nih.govacs.org The delocalization of the nitrogen lone pair into the aromatic ring influences its electronic density and, consequently, its chemical shift.

Due to sensitivity challenges, ¹⁵N NMR data is often acquired using indirect detection methods, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the ¹⁵N nuclei with nearby ¹H nuclei.

While this compound itself is achiral, its synthesis may involve chiral amine precursors. NMR spectroscopy provides a robust method for determining the enantiomeric purity (or enantiomeric excess, ee) of these starting materials. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required.

The methodology typically involves one of two approaches:

Chiral Derivatizing Agents (CDAs): The chiral amine precursor is reacted with a chiral agent to form a covalent bond, creating a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined, which directly reflects the enantiomeric purity of the original amine.

Chiral Solvating Agents (CSAs): The chiral amine is mixed with a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), in the NMR tube. libretexts.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine. rsc.org These transient complexes exist in fast equilibrium, but the differing interactions cause separate, resolved signals for key protons of each enantiomer to appear in the ¹H NMR spectrum. rsc.orgnih.govbath.ac.uk

This NMR-based method is often faster than chromatographic techniques like HPLC and does not require expensive chiral columns, making it a valuable tool for quality control in asymmetric synthesis. libretexts.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of specific chemical bonds, making it an excellent technique for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Secondary Amine): A moderate, sharp absorption band should appear in the 3300-3500 cm⁻¹ range, characteristic of the N-H bond in a secondary amine.

C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching of the aromatic rings are typically found just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption peak is expected between 1680 and 1720 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretch: The stretching vibration of the C-N bond of the anilino group typically appears in the 1250-1350 cm⁻¹ region.

The combination of these characteristic peaks in an FTIR spectrum provides a unique fingerprint for this compound, confirming the presence of all its constituent functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate, Sharp |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a distinct fingerprint based on its structural composition. For this compound, the Raman spectrum would be characterized by a combination of vibrations arising from the pyridine ring, the aniline substituent, and the carboxylic acid group.

The analysis of pyridine and its derivatives shows that the Raman spectra are typically dominated by ring breathing and stretching modes. acs.orgresearchgate.net The substitution position of functional groups significantly influences the spectral information. acs.org Key vibrational modes expected for this compound would include:

Pyridine Ring Vibrations: Strong bands corresponding to the ring breathing and trigonal ring breathing modes are characteristic of the pyridine core. cdnsciencepub.com

Carboxylic Acid Vibrations: A prominent band associated with the C=O stretching of the carboxyl group would be a key feature.

Anilino Group Vibrations: Modes related to the C-N stretching and N-H bending of the secondary amine bridge connecting the two aromatic rings would also be present.

Table 1: Representative Vibrational Modes for this compound Constituents

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring Breathing | ~1000 |

| Pyridine Ring | Ring Stretching | 1580-1620 |

| Carboxylic Acid | C=O Stretch | 1650-1700 |

| Anilino Group | C-N Stretch | 1250-1350 |

| Anilino Group | N-H Bend | 1500-1550 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, preserving its structure while creating ions. In positive-ion mode, this compound (C₁₂H₁₀N₂O₂) would be expected to readily protonate, yielding a prominent pseudomolecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 215.1. nih.gov

Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing further structural insights. Common fragmentation pathways for protonated amino acids and related structures involve the neutral loss of small molecules. nih.gov For the [M+H]⁺ ion of this compound, expected fragmentation includes:

Loss of Water: A neutral loss of H₂O (18 Da), resulting in a fragment ion at m/z 197.1.

Loss of Carbon Dioxide: Decarboxylation can lead to the neutral loss of CO₂ (44 Da), producing a fragment ion at m/z 171.1.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a higher-energy technique that results in the formation of a molecular ion (M⁺•) and extensive fragmentation, providing a detailed structural fingerprint. wikipedia.org The mass spectrum of this compound under EI conditions would show a molecular ion at m/z 214.1.

The fragmentation is governed by the stability of the resulting ions and radicals. libretexts.org For carboxylic acids, characteristic fragmentation involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways would include:

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of •OH (17 Da) to form a stable acylium ion [M-OH]⁺ at m/z 197.1.

Loss of a Carboxyl Radical: Cleavage of the ring-C bond results in the loss of •COOH (45 Da), giving a fragment at m/z 169.1.

Decarboxylation: The loss of a CO₂ molecule (44 Da) from the molecular ion is also a common pathway for aromatic carboxylic acids.

Table 2: Predicted Key Mass Fragments for this compound

| Ionization Method | Precursor Ion (m/z) | Key Fragment | Fragment m/z |

| ESI | [M+H]⁺ (215.1) | [M+H - H₂O]⁺ | 197.1 |

| ESI | [M+H]⁺ (215.1) | [M+H - CO₂]⁺ | 171.1 |

| EI | M⁺• (214.1) | [M - •OH]⁺ | 197.1 |

| EI | M⁺• (214.1) | [M - •COOH]⁺ | 169.1 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are unparalleled in their ability to determine the precise arrangement of atoms within a solid material, providing definitive information on crystal structure, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Studies of Crystal Structures and Space Groups

Single-crystal X-ray diffraction (SCXRD) provides the absolute three-dimensional structure of a molecule in its crystalline state. Studies on isomers and analogues of this compound have revealed critical insights into their solid-state behavior. acs.orguky.edu A key structural feature of this class of molecules is the competition between two primary hydrogen-bonding motifs: the carboxylic acid-carboxylic acid homosynthon and the carboxylic acid-pyridine heterosynthon. rsc.org

The formation of one synthon over the other is highly dependent on molecular conformation, particularly the dihedral angle between the aniline and pyridine rings. acs.org A nearly planar conformation often favors the acid-acid homosynthon, while a twisted conformation, induced by steric hindrance from substituents, typically leads to the formation of the acid-pyridine heterosynthon. acs.orgrsc.org

Crystal structure determinations for derivatives have identified various space groups, including monoclinic systems like P2₁/c and C2/c, and triclinic systems like Pī. uky.edursc.orgnih.gov These studies provide precise bond lengths, bond angles, and details of intermolecular interactions that stabilize the crystal lattice.

Table 3: Illustrative Crystallographic Data for an Isomer, 2-(naphthalen-1-ylamino)-nicotinic acid (Form 1-A) This data is provided as a representative example of the information obtained from an SCXRD experiment on a closely related molecule. uky.edu

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1555(3) |

| b (Å) | 14.1627(5) |

| c (Å) | 9.0792(3) |

| β (°) | 100.322(1) |

| Volume (ų) | 1285.80(7) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorph Characterization

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline or powdered solid samples. Its primary applications are for phase identification and the characterization of different crystalline forms, known as polymorphs. imanagerpublications.com

For this compound, PXRD would be used to confirm the crystalline nature of a bulk synthesized sample. The resulting diffraction pattern, which consists of a series of peaks (reflections) at specific 2θ angles, serves as a unique fingerprint for a particular crystal structure. This experimental pattern can be compared to a pattern simulated from SCXRD data to confirm the phase purity of the bulk material. uky.edu Furthermore, PXRD is the principal tool for identifying polymorphism, where different peak patterns would indicate the presence of distinct crystal packing arrangements for the same chemical compound.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in the solid-state characterization of pharmaceutical compounds, providing critical insights into their physical and chemical properties as a function of temperature. For this compound, these methods are instrumental in understanding its polymorphism, stability, and solvation, which are crucial factors in its development and formulation.

Differential Scanning Calorimetry (DSC) in Polymorph Screening and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the detection and characterization of polymorphs. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal events such as melting, crystallization, and solid-solid phase transitions.

In the context of this compound, also known as 2-(phenylamino)nicotinic acid, studies have revealed the existence of multiple polymorphic forms. The phase behavior of these polymorphs has been effectively studied using DSC. Research has identified at least four different crystalline forms, each exhibiting distinct thermal profiles. These polymorphs arise from conformational differences in the molecule, specifically the degree of conjugation between the two aromatic rings.

DSC analysis demonstrates that the metastable forms of this compound undergo phase transitions to the more stable form upon heating. These transformations are observed as exothermic events in the DSC thermogram, often preceding the endothermic melting peak of the more stable polymorph. The melting point of each polymorph is a unique characteristic that aids in its identification. The thermodynamically most stable form at room temperature is readily obtained by crystallization from ethanol.

The table below summarizes hypothetical DSC data for different polymorphs of this compound, illustrating how the technique can differentiate between them.

| Polymorph | Transition Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Form I | Melting | 210 | 215 | 120 |

| Form II | Transition to Form I | 150 | 155 | -25 (exothermic) |

| Melting of Form I | 210 | 215 | 120 | |

| Form III | Melting | 195 | 200 | 105 |

| Amorphous | Glass Transition (Tg) | 90 | - | - |

| Crystallization | 130 | 135 | -40 (exothermic) | |

| Melting | 210 | 215 | 118 |

Note: The data in this table is illustrative and intended to represent typical DSC results for a polymorphic system. Actual experimental values may vary.

Thermogravimetric Analysis (TGA) for Thermal Stability and Dehydration Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability of a compound, studying decomposition pathways, and quantifying the loss of volatiles such as water (dehydration) or residual solvents.

For this compound, TGA can provide valuable information about its thermal stability. By heating a sample at a constant rate, the onset temperature of decomposition can be determined, which is a key indicator of the material's stability. The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and can help to distinguish between different decomposition steps.

In the case of hydrated forms or solvates of this compound, TGA is particularly useful for dehydration studies. The loss of water molecules upon heating is observed as a distinct step-wise weight loss in the TGA thermogram. The temperature range and the percentage of weight loss in this step can be used to determine the stoichiometry of the hydrate (B1144303).

While specific TGA data for this compound is not detailed in the readily available literature, a typical TGA analysis would provide the following insights.

| Temperature Range (°C) | Weight Loss (%) | Derivative Peak (DTG) (°C) | Interpretation |

| 25 - 120 | 0.5 | 85 | Loss of surface adsorbed water/solvent |

| 120 - 250 | 7.8 | 150 | Dehydration (loss of one mole of water) |

| > 250 | 91.7 | 280, 350 | Onset of thermal decomposition followed by complete degradation |

Note: The data in this table is illustrative and represents a hypothetical scenario for a hydrated form of this compound to demonstrate the application of TGA. Actual experimental values may differ.

The information gleaned from TGA is crucial for establishing appropriate storage conditions and for understanding the material's behavior during manufacturing processes that involve heating.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Anilinoisonicotinic acid, offering a detailed understanding of its electronic and vibrational characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its geometric parameters, such as bond lengths and angles, as well as its electronic properties. Theoretical studies on related pyridine (B92270) and aniline (B41778) derivatives have demonstrated the utility of DFT in understanding molecular architecture niscpr.res.innih.gov.

Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations for similar pyridine carboxylic acid derivatives have been employed to evaluate these parameters and predict their behavior in chemical reactions electrochemsci.org.

Vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies, a theoretical spectrum can be generated, which aids in the interpretation of experimental spectroscopic data. Studies on nicotinic acid and its derivatives have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies, allowing for precise assignment of vibrational modes researchgate.netnih.gov.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are representative and based on typical DFT calculations for structurally similar anilino-pyridine carboxylic acid derivatives. Actual values may vary.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide another avenue for exploring the molecular properties of this compound. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to obtain highly accurate predictions of molecular geometry and energetics researchgate.net.

Ab initio methods are particularly useful for studying conformational preferences and the energies of different isomers. For this compound, these calculations can determine the most stable arrangement of the aniline and isonicotinic acid moieties. Furthermore, vibrational frequencies calculated at the ab initio level can complement DFT studies and provide a more complete picture of the molecule's vibrational spectrum materialsciencejournal.orgrsc.org. The study of nicotinamide (B372718) and its N-oxide using ab initio methods has revealed insights into their stable conformers and vibrational characteristics nih.gov.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for understanding how this compound might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with various protein targets, such as kinases, which are often implicated in diseases like cancer nih.govmdpi.com.

Docking studies on structurally related anilino-quinazoline and anilino-pyrimidine derivatives have successfully identified key interactions with the ATP-binding site of kinases, providing a rationale for their inhibitory activity nih.govnih.gov. A typical docking study would involve preparing the 3D structure of this compound and the target protein, followed by the docking simulation, which generates various binding poses ranked by a scoring function. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A lower value indicates stronger binding. |

| Key Interacting Residues | Asp145, Gln85, Lys89 | Amino acids in the active site forming crucial bonds. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein. |

| Hydrophobic Interactions | Leu83, Val91 | Non-polar interactions contributing to binding. |

Note: This table presents hypothetical docking results to illustrate the type of information obtained. The specific target and results would require a dedicated docking study.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. Following a molecular docking study, an MD simulation can be performed on the this compound-protein complex to assess its stability and to observe the conformational changes that may occur upon binding mdpi.com.

MD simulations of anilino-pyrimidine and anilino-quinazoline derivatives complexed with kinases have been used to validate docking poses and to analyze the stability of the interactions researchgate.netnih.gov. These simulations can provide insights into the flexibility of the ligand and the protein's active site, as well as the role of solvent molecules in the binding process. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability and flexibility of the complex researchgate.net.

In Silico Screening and Predictive Studies

In silico screening and predictive studies leverage computational methods to evaluate the pharmacological potential of compounds. For this compound, these methods can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for the development of new drugs nih.goviipseries.org.

Various computational tools and web servers are available to predict these properties based on the molecule's structure. These predictions help in the early stages of drug discovery to identify and eliminate compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources nih.govresearchwithnj.com. Studies on isonicotinic acid derivatives have utilized such in silico tools to predict their drug-likeness and ADMET profiles nih.govamazonaws.com.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Low | May not be suitable for CNS targets. |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

Note: These are predicted properties based on the chemical structure of this compound and are intended to be illustrative. Experimental validation is necessary.

Analysis of Intermolecular Forces

Understanding the nature and strength of the forces holding molecules together in a crystal is fundamental to rationalizing its physical properties. Computational tools allow for both the qualitative visualization and quantitative calculation of these non-covalent interactions.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize the regions of intermolecular interactions within a molecular system. mdpi.com It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting visualization typically uses colored isosurfaces to differentiate between types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized interactions such as van der Waals forces and π-π stacking.

Red surfaces denote strong, repulsive interactions, often found in sterically hindered regions.

For a predicted crystal structure of this compound, an NCI analysis would reveal distinct blue isosurfaces in the regions of the O-H···O hydrogen bonds of the carboxylic acid dimer and the N-H···O interactions. Broad, green surfaces would appear between the aromatic rings, indicative of stabilizing π-π stacking. This visual mapping provides an intuitive understanding of how different forces cooperate to build the crystal lattice.

| Interaction Type | Molecular Groups Involved | Expected NCI Isosurface Color | Relative Strength |

|---|---|---|---|

| Strong Hydrogen Bond | -COOH dimer (O-H···O) | Blue | Strong |

| Moderate Hydrogen Bond | -NH···O=C- | Light Blue | Moderate |

| π-π Stacking | Phenyl ↔ Pyridine rings | Green | Weak |

| van der Waals | C-H···H-C contacts | Green | Weak |

| Steric Repulsion | Crowded intramolecular regions | Red | Repulsive |

In the case of this compound, these calculations would confirm that the hydrogen bonds are the most significant contributors to the lattice energy. For example, the interaction energy of a carboxylic acid dimer is typically in the range of -10 to -20 kcal/mol. In contrast, the π-π stacking interactions between the phenyl and pyridine rings would be considerably weaker, likely in the range of -2 to -5 kcal/mol. purdue.edu By summing the energies of all significant pairwise interactions, a total lattice energy can be estimated, which is a key value used in CSP for ranking polymorphs.

| Dimer Configuration | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Carboxylic Acid Dimer | O-H···O Hydrogen Bonds | -15.5 |

| Amine-Carboxyl Dimer | N-H···O Hydrogen Bond | -7.2 |

| Parallel Displaced | π-π Stacking | -3.8 |

| T-Shaped | C-H···π Interaction | -2.1 |

Multiscale Modeling and Simulation Approaches in Drug Development

Modern drug development increasingly relies on multiscale modeling, a sophisticated approach that integrates computational models across different biological scales—from the molecular to the cellular, tissue, and whole-organism levels. nih.govresearchgate.net This strategy provides a holistic understanding of a drug's journey and effect in the body, bridging the gap between molecular action and clinical outcome. nih.govcomsol.com

Molecular Scale: At the most fundamental level, molecular dynamics (MD) simulations would model the binding of this compound to the active site of the COX enzyme. This provides insights into binding affinity and the specific interactions that confer inhibitory activity.

Cellular Scale: The kinetic parameters obtained from MD simulations would be used as inputs for systems pharmacology models. These models simulate the effect of COX inhibition on the entire arachidonic acid cascade within a cell, predicting the downstream impact on prostaglandin (B15479496) production.

Tissue/Organism Scale: Finally, the cellular response data would inform physiologically based pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug throughout the body, predicting its concentration over time at a target tissue, such as a site of inflammation.

By connecting these scales, researchers can predict how a change in molecular structure might affect not just enzyme binding, but also cellular signaling and, ultimately, the drug's concentration and duration of action in a patient.

| Modeling Scale | Computational Method | Question Addressed |

|---|---|---|

| Molecular | Molecular Dynamics (MD), Quantum Mechanics (QM) | How strongly does the compound bind to the COX enzyme? |

| Cellular | Systems Pharmacology, Pathway Modeling | How does COX inhibition affect prostaglandin synthesis in the cell? |

| Tissue/Organism | Physiologically Based Pharmacokinetic (PBPK) Modeling | What is the drug concentration at the site of inflammation over time? |

Biological Activities and Pharmacological Mechanisms of 2 Anilinonicotinic Acid Derivatives

Anti-inflammatory and Analgesic Potencies

The hallmark of 2-anilinonicotinic acid derivatives lies in their ability to counteract inflammation and alleviate pain. These effects are attributed to a multi-faceted mechanism of action that involves the inhibition of several key enzymes in the inflammatory cascade.

The primary mechanism for the anti-inflammatory and analgesic effects of 2-anilinonicotinic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.govresearchgate.net COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that maintain homeostasis and protect the gastric mucosa. researchgate.netnih.gov In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation in response to inflammatory stimuli. researchgate.net

Derivatives of 2-anilinonicotinic acid, like other traditional NSAIDs, typically act as non-selective inhibitors, blocking the activity of both COX-1 and COX-2. researchgate.net They exert their inhibitory effect by competing with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes. ijpda.org This blockage prevents the conversion of arachidonic acid into pro-inflammatory mediators. nih.govnih.gov While both isoforms are structurally similar, subtle differences, such as a larger active site in COX-2, allow for the design of selective inhibitors, though many anilinonicotinic acid derivatives exhibit broad-spectrum inhibition. nih.govijpda.org

The inhibition of COX enzymes directly impacts the prostaglandin (B15479496) synthesis pathway. nih.gov This pathway begins when the enzyme Phospholipase A2 releases arachidonic acid from the cell membrane's phospholipids. youtube.com Arachidonic acid is then acted upon by COX-1 or COX-2 to produce the unstable intermediate, Prostaglandin H2 (PGH2). bio-rad.comresearchgate.net PGH2 serves as a common precursor for the synthesis of various biologically active prostanoids, including prostaglandins such as PGE2, PGI2, and PGD2, as well as thromboxane A2. researchgate.netresearchgate.net

These prostaglandins are potent mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors, which leads to the classic signs of inflammation and pain. researchgate.netmdpi.com By inhibiting the initial enzymatic step catalyzed by COX, 2-anilinonicotinic acid derivatives effectively decrease the production of PGH2 and, consequently, all downstream pro-inflammatory prostaglandins, thereby reducing the inflammatory response and pain. nih.govresearchgate.net

The Phospholipase A2 (PLA2) superfamily of enzymes is a critical upstream component of the inflammatory cascade. nih.gov These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, which releases arachidonic acid from the cell membrane. nih.govresearchgate.net This release of arachidonic acid is the rate-limiting step in the biosynthesis of prostaglandins and other eicosanoid lipid mediators. nih.gov A misregulation of PLA2 activity is associated with a variety of inflammatory pathologies, making it a relevant therapeutic target. nih.gov

The therapeutic potential of new chemical entities is often benchmarked against existing reference drugs. In studies evaluating newly synthesized 2-(3-chloroanilino)nicotinic acid hydrazides, a subclass of 2-anilinonicotinic acid derivatives, their anti-inflammatory and analgesic activities were compared directly with niflumic acid. semanticscholar.org

Several of the tested compounds demonstrated moderate to excellent anti-inflammatory activity. semanticscholar.org Notably, the 3-chloro and 4-methoxyphenyl derivatives exhibited more potent anti-inflammatory effects than the reference drug niflumic acid. semanticscholar.org In analgesic assays, the 2,4-dimethoxyphenyl derivative showed exceptionally high activity, significantly surpassing that of niflumic acid. semanticscholar.org These comparative studies highlight the potential for synthesizing novel 2-anilinonicotinic acid derivatives with enhanced efficacy. semanticscholar.org

| Compound Derivative | Anti-inflammatory Activity (% Reduction in Edema) | Analgesic Activity (%) |

|---|---|---|

| 3-chloro derivative (12d) | 95 | Not specified |

| 4-methoxyphenyl derivative (12i) | 87 | Not specified |

| 2,4-dimethoxyphenyl derivative (12j) | Not specified | 99.6 |

| Niflumic Acid (Reference) | 81 | 68 |

Exploration of Other Therapeutic Potentials

Beyond their established anti-inflammatory and analgesic roles, the chemical scaffold of 2-anilinonicotinic acid and related heterocyclic compounds has been explored for other therapeutic applications.

There is a growing body of evidence suggesting that various nitrogen-containing heterocyclic compounds possess antimicrobial properties. nih.govmdpi.com For example, certain derivatives of phenothiazine, which share structural similarities, have demonstrated bactericidal properties in vitro. nih.gov The broader class of naphthyridines, which are also fused pyridine-ring systems, includes foundational antibacterial agents like nalidixic acid. mdpi.com This has prompted investigations into the potential antibacterial activity of 2-anilinonicotinic acid derivatives. Although this remains an emerging area of research for this specific compound class, the recognized antimicrobial potential of structurally related molecules provides a strong rationale for their continued investigation as potential anti-infective agents. nih.govmdpi.com

Antiviral Properties and Inhibition Mechanisms (e.g., HIV-1 RT)

Certain derivatives of 2-anilinonicotinic acid have demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). A key target for these compounds is the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.

A series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as dual inhibitors of HIV-1 RT. These derivatives are capable of inhibiting both the polymerase and the ribonuclease H (RNase H) functions of the enzyme. The polymerase function is responsible for synthesizing DNA from the viral RNA template, while the RNase H function degrades the RNA strand of the RNA-DNA hybrid. Inhibition of both functions is a promising strategy for antiviral therapy.

Mode of action studies have revealed that some of these compounds act as allosteric dual-site inhibitors. They can block the polymerase function, even in the presence of mutations that confer resistance to common non-nucleoside reverse transcriptase inhibitors (NNRTIs). Furthermore, they interact with conserved regions within the RNase H domain.

Table 1: Antiviral Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives against HIV-1

| Compound | RNase H Inhibition (IC50, µM) | HIV-1 Replication Inhibition (EC50, µM) | Selectivity Index (SI) |

|---|---|---|---|

| 13 (4-chlorophenyl ester) | <30 | 10 | 3.6 |

| 21 (3,4-dimethoxyphenyl ester) | 14 | 5 | >10 |

Data sourced from Molecules (2020).

The ability of these compounds to inhibit drug-resistant variants of HIV-1 RT highlights their potential as leads for the development of new antiretroviral agents. For instance, select compounds were shown to inhibit the K103N and Y181C RT mutants, which are known to confer resistance to NNRTIs like efavirenz.

Antiallergic Effects

Research into the antiallergic properties of compounds structurally related to 2-anilinonicotinic acid has shown promising results. A study on a series of 2-anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acids, which share a similar anilino-pyrimidine core, demonstrated significant antiallergic activity in the rat passive cutaneous anaphylaxis test. This suggests that the anilino-substituted heterocyclic acid motif may be a valuable pharmacophore for the development of antiallergic agents.

High activity, both through intraperitoneal and oral administration, was observed for derivatives with specific substitutions on the anilino ring, such as 3-trifluoromethyl and 2-alkoxy groups. The mechanism of action for these types of compounds in allergic reactions is often related to the stabilization of mast cells or antagonism of histamine receptors.

Antitumor Agent Research

The antitumor potential of 2-anilinonicotinic acid derivatives has been a significant area of investigation. Several studies have reported the cytotoxic activity of these compounds against a variety of human cancer cell lines.

One of the primary mechanisms of antitumor action for some of these derivatives is the inhibition of tubulin polymerization. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

For example, a series of 2-anilino-3-aroylquinolines were synthesized and showed potent antiproliferative activity against human lung and prostate cancer cell lines. Molecular docking studies have suggested that these compounds bind to the colchicine binding site on β-tubulin.

Table 2: Cytotoxic and Tubulin Polymerization Inhibition Activity of Selected 2-Anilino-3-Aroylquinolines

| Compound | Cancer Cell Line | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) |

|---|---|---|---|

| 7f | A549 (Lung) | 0.77 | 2.24 |

| DU-145 (Prostate) | 0.89 | ||

| 7g | A549 (Lung) | 0.81 | 2.10 |

| DU-145 (Prostate) | 1.02 |

Data sourced from ChemMedChem (2016).

Other 2-anilinonicotinyl-linked conjugates, such as those with acrylamide, have also demonstrated promising cytotoxicity against cancer cell lines by targeting tubulin.

Trypanocidal Activity

Derivatives of 2-anilinonicotinic acid have also been explored for their potential to treat trypanosomal infections. Research on N-alkyl naphthyridones, which can be synthesized from 2-anilinonicotinic acid derivatives, has indicated promising trypanocidal activity. These compounds were compared to analogous 9-acridinones and were found to be more promising candidates for further development as antitrypanosomal agents. The exact mechanism of their trypanocidal action is an area of ongoing research but is thought to involve interaction with parasitic DNA or essential enzymes.

Antipyretic Effects

The antipyretic (fever-reducing) effects of 2-anilinonicotinic acid derivatives are linked to their anti-inflammatory properties. The primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of fever and inflammation.

In silico studies, including molecular docking and dynamic simulations, have been employed to screen 2-anilino nicotinic acid derivatives for their potential to inhibit COX-1 and COX-2. These studies have identified derivatives, such as those with meta-chlorine substitutions, as potential dual inhibitors of both COX isoforms. By inhibiting the production of prostaglandins in the central nervous system, these compounds can effectively reduce fever.

Mechanistic Insights into Biological Action

Ligand-Receptor Binding Dynamics and Selectivity

The biological activity of 2-anilinonicotinic acid derivatives is fundamentally determined by their interaction with specific biological targets. Understanding the dynamics of ligand-receptor binding and the factors that govern selectivity is crucial for the rational design of more effective and safer therapeutic agents.

Molecular docking studies have been instrumental in providing insights into these interactions at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For instance, in the context of antitumor activity, docking studies have shown that 2-anilino-3-aroylquinolines can bind efficiently to the colchicine binding site of β-tubulin, explaining their ability to inhibit tubulin polymerization.

Similarly, for their antipyretic effects, molecular docking has been used to screen for derivatives that can act as COX-1 and COX-2 inhibitors. The selectivity of these compounds for COX-2 over COX-1 is a critical factor, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The binding dynamics are influenced by various factors, including the three-dimensional structure of the ligand, the presence of specific functional groups, and the electronic properties of the molecule. For example, studies on the synthesis of 2-anilino nicotinic acids have shown that electron-donating substituents on the aniline (B41778) ring can improve reaction yields, indicating how electronic effects can influence molecular interactions. The conformational flexibility of both the ligand and the receptor also plays a significant role in the binding process, a factor that can be explored through molecular dynamics simulations.

Enzyme Activation and Inhibition Profiles

The pharmacological effects of 2-anilinonicotinic acid derivatives are predominantly mediated through their interaction with various enzymes. While the primary mechanism of action for many of these compounds is enzyme inhibition, instances of enzyme activation, though less common, have also been explored.

The most well-documented activity of 2-anilinonicotinic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are crucial in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1. Research has focused on developing selective COX-2 inhibitors to minimize these adverse effects. nih.gov

Beyond their anti-inflammatory effects, certain 2-anilinonicotinic acid derivatives have been investigated as potential anticancer agents through the inhibition of other key enzymes. For instance, some analogues have shown inhibitory activity against carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment. nih.govunifi.it

Furthermore, derivatives with modified core structures, such as 2-anilino-pyrrolopyrimidines, have been identified as potent inhibitors of receptor tyrosine kinases like Axl and Mer. nih.govresearchgate.netnih.gov These kinases are members of the TAM (Tyro3, Axl, Mer) family and are implicated in tumor survival, proliferation, and chemoresistance. nih.govresearchgate.netnih.gov

The following tables summarize the inhibitory activities of selected 2-anilinonicotinic acid derivatives and related compounds against various enzymes.

| Compound | Target Enzyme | IC50 / Ki | Selectivity |

| Meclofenamic Acid Amide Derivatives | |||

| Methyl amide 24 | COX-2 | - | Some COX-2 selectivity |

| Phenoxy analog 27 | COX-2 | - | COX-2 selectivity ratio of 440 |

| 7-Aryl-2-anilino-pyrrolopyrimidines | |||

| Compound 27 | Mer | 2 nM (IC50) | Selective for Axl/Mer over Tyro3 |

| Axl | 16 nM (IC50) | ||

| Pyrazoline Benzenesulfonamides | |||

| Compound 13 (with fluorine) | hCA I | 316.7 ± 9.6 nM (Ki) | |

| hCA II | 412.5 ± 115.4 nM (Ki) | ||

| Compound 14 (with bromine) | hCA I | - | |

| hCA II | - | ||

| Acetazolamide (Reference) | hCA I | 278.8 ± 44.3 nM (Ki) | |

| hCA II | 293.4 ± 46.4 nM (Ki) |

Note: The table includes data for derivatives of 2-anilinonicotinic acid and structurally related compounds to illustrate the range of enzyme inhibition profiles.

Molecular Basis for Biological Selectivity

The biological selectivity of 2-anilinonicotinic acid derivatives is intricately linked to the specific molecular interactions they form within the active sites of their target enzymes. The structural flexibility of the 2-anilinonicotinic acid scaffold allows for the introduction of various substituents that can exploit subtle differences in the amino acid composition and conformation of enzyme active sites.

Cyclooxygenase (COX) Selectivity:

The selectivity of certain 2-anilinonicotinic acid derivatives for COX-2 over COX-1 is a key determinant of their improved gastrointestinal safety profile. This selectivity arises from structural differences between the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2. This creates a hydrophobic side pocket in the COX-2 active site that is absent in COX-1.